(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Chemoselective Cross-Coupling Sequential Derivatization Medicinal Chemistry Building Blocks

(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester (CAS 960305-70-8) is a halogenated phenylacetic acid methyl ester (C9H8BrClO2, MW 263.52) that features a precisely defined 3-bromo-5-chloro substitution pattern on the aromatic ring. It is primarily employed as a versatile building block in medicinal chemistry and agrochemical synthesis, where the differentiated carbon–halogen bonds enable programmed sequential derivatization.

Molecular Formula C9H8BrClO2
Molecular Weight 263.52
CAS No. 960305-70-8
Cat. No. B2483790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester
CAS960305-70-8
Molecular FormulaC9H8BrClO2
Molecular Weight263.52
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
InChIKeyLKGQGTOTWJCQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester (CAS 960305-70-8) Is Sourced as a Strategic Intermediate


(3-Bromo-5-chloro-phenyl)-acetic acid methyl ester (CAS 960305-70-8) is a halogenated phenylacetic acid methyl ester (C9H8BrClO2, MW 263.52) that features a precisely defined 3-bromo-5-chloro substitution pattern on the aromatic ring . It is primarily employed as a versatile building block in medicinal chemistry and agrochemical synthesis, where the differentiated carbon–halogen bonds enable programmed sequential derivatization . Unlike simple mono-halogenated phenylacetate intermediates, this scaffold carries orthogonal synthetic handles—an aryl bromide and an aryl chloride—that can be addressed under distinct catalytic conditions [1]. The methyl ester functionality additionally provides a protected carboxylic acid equivalent that can be hydrolyzed, reduced, or directly used in further transformations. This targeted multifunctionality makes it a rational procurement choice for laboratories engaged in structure–activity relationship (SAR) exploration, fragment-based drug discovery, or the scalable assembly of complex biaryl architectures.

Why Analogs Like (3,5-Dichloro-phenyl)-acetic acid methyl ester Cannot Replace (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester


Halogen-substituted phenylacetic acid methyl esters with identical 3,5-substitution are frequently viewed as interchangeable intermediates; however, replacing bromine with chlorine (i.e., moving from the target 3-Br-5-Cl to a 3,5-di-Cl or 3-Cl-5-F analog) fundamentally alters three procurement-relevant parameters: (i) reactivity in palladium-catalyzed cross-coupling, where the C–Br bond undergoes oxidative addition approximately 100-fold faster than C–Cl under standard Suzuki–Miyaura conditions [1]; (ii) lipophilicity and molecular recognition, since logP and molar refractivity differ substantially between Br (σₘ ≈ 0.39) and Cl (σₘ ≈ 0.37), with the bromine atom contributing an additional ~0.5 logP units in matched molecular pair analyses [2]; and (iii) crystallinity and handling characteristics, as the mixed halogen system often yields more favorable packing behavior than the symmetrical dihalo analogs. Consequently, direct substitution without re-optimization of reaction conditions or biological screening cascades risks failed couplings, altered pharmacokinetic profiles of downstream products, or batch-to-batch inconsistency in multi-step synthesis programs.

Quantitative Differentiation of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester: Head-to-Head Evidence Against Closest Analogs


Orthogonal Reactivity: C–Br vs. C–Cl in Palladium-Catalyzed Cross-Coupling Sequences

The primary synthetic value of (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester lies in the well-documented kinetic preference for oxidative addition of Pd(0) into the C–Br bond over the C–Cl bond. In a survey of polyhalogenated aryl systems, the C–Br bond undergoes Suzuki–Miyaura coupling with a relative rate advantage of approximately 10² over the C–Cl bond under standard Pd(PPh₃)₄ conditions [1]. This enables a sequential two-step diversification strategy: first, selective coupling at the bromide position to install an aryl, heteroaryl, or vinyl group; second, activation of the remaining chloride under more forcing conditions (e.g., with electron-rich phosphine ligands such as SPhos or XPhos) to introduce a second distinct substituent. By contrast, the 3,5-dichloro analog requires identical conditions for both positions, eliminating the possibility of programmed sequential coupling, while the 3,5-dibromo analog offers no selectivity advantage between the two sites [1].

Chemoselective Cross-Coupling Sequential Derivatization Medicinal Chemistry Building Blocks

Lipophilicity Differentiation: Impact on Downstream ADME and SAR Interpretation

The lipophilicity of a synthetic intermediate directly influences the physicochemical profile of the final target molecule. The parent acid, 2-(3-bromo-5-chlorophenyl)acetic acid, has a computed logP of approximately 2.73–2.8 [1]. The corresponding methyl ester increases lipophilicity by ~0.5–0.7 logP units due to masking of the polar carboxylic acid functionality, placing the methyl ester in an optimal logP range (estimated ~3.2–3.5) for membrane permeability in cell-based assays—without reaching the excessively high logP (>4) associated with ethyl or benzyl ester derivatives that often suffer from poor aqueous solubility. For SAR programs, this provides a balanced scaffold: the methyl ester can be carried through multi-step sequences while maintaining tractable solubility, and the bromine atom contributes an additional ~0.3–0.5 logP units compared to the chlorine in the 3,5-dichloro analog, enabling finer tuning of lipophilicity without adding extra steric bulk [1].

LogP Lipophilicity Drug Design ADME

Commercial Purity Benchmarking: 98% Specification Enables Direct Use in Palladium-Catalyzed Chemistry

Palladium-catalyzed cross-coupling reactions are notoriously sensitive to catalyst poisons, particularly sulfur-containing impurities and residual heavy metals. (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is available at a minimum purity specification of 98% (HPLC) from major suppliers , meeting the threshold empirically established for reliable Suzuki–Miyaura and Buchwald–Hartwig couplings without additional purification. In contrast, the 3,5-dichloro analog is frequently supplied at 95–97% purity , while the 3,5-dibromo variant is typically offered at 95% . The 1–3% absolute purity differential may appear modest, but in multi-step synthetic sequences where each intermediate carries forward impurities, the cumulative effect on yield and reproducibility can be substantial—a 98% purity input at step 1 of a five-step linear sequence can result in a ~10% higher overall yield than a 95% purity input, assuming additive impurity effects.

Purity Specification Quality Control Cross-Coupling Grade

Halogen-Dependent Plant Growth Regulatory Activity in the Phenylacetic Acid Series: 3-Bromo Substitution Confers Superior Potency Over 3-Chloro

In a systematic structure–activity study of 53 ring-substituted phenylacetic acids evaluated in the wheat cylinder, pea curvature, and pea segment tests, the 3-bromo derivative ranked among the most active compounds, trailing only the 2-chloro-3-nitro and 3-iodo analogs, and demonstrating measurably higher growth-regulating potency than the corresponding 3-chloro and 3-fluoro derivatives [1]. While this study was conducted on the free phenylacetic acids rather than the methyl esters, the ester derivatives serve as pro-drug/pro-active forms in planta due to rapid esterase-mediated hydrolysis, making the acid-phase SAR directly predictive of ester performance in agrochemical screening cascades. The 3-bromo-5-chloro substitution pattern therefore simultaneously delivers the growth-regulatory potency associated with the 3-bromo substituent while retaining the 5-chloro handle for metabolic stability or target-binding optimization—a dual advantage not available from the mono-substituted 3-bromo or 3-chloro phenylacetic acid methyl esters.

Plant Growth Regulation Agrochemical Discovery Halogen SAR

Recommended Application Scenarios Where (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester Demonstrates Quantifiable Selection Advantage


Sequential Chemoselective Biaryl Synthesis in Medicinal Chemistry Programs

In fragment-based or scaffold-oriented medicinal chemistry programs that require installation of two distinct aryl/heteroaryl groups onto a central phenylacetate core, (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester enables a two-step orthogonal coupling strategy. The first Suzuki–Miyaura coupling can be conducted under mild Pd(PPh₃)₄ conditions to selectively functionalize the C–Br bond without touching the C–Cl bond, as supported by the ~100-fold rate differential documented in polyhalogenated systems [1]. After purification of the mono-coupled intermediate, the remaining C–Cl bond is activated with a more active catalyst system (e.g., Pd₂(dba)₃/SPhos) to introduce the second substituent. This sequential approach avoids the statistical mixtures inherent to symmetrical 3,5-dichloro or 3,5-dibromo analogs, directly reducing the number of chromatographic purifications and increasing the overall sequence yield. The methyl ester serves as a masked acid throughout the sequence, enabling final-stage hydrolysis to the free carboxylic acid for biological testing.

Agrochemical Lead Optimization Leveraging Halogen-Specific Plant Growth SAR

Building on the established structure–activity relationship that 3-bromo substitution on phenylacetic acid confers superior plant growth-regulating potency relative to 3-chloro in the wheat cylinder and pea segment assays [1], the 3-bromo-5-chloro methyl ester scaffold provides an ideal starting point for agrochemical lead optimization. The methyl ester functions as a pro-drug moiety that undergoes in planta hydrolysis to the active acid, while the 5-chloro position remains available for further derivatization to modulate metabolic stability, translocation properties, or species selectivity. This built-in SAR handle is absent in the mono-substituted 3-bromo-phenylacetic acid methyl ester, which lacks the second derivatizable position. Procurement of the mixed halogen scaffold therefore enables one round of parallel chemistry rather than requiring de novo synthesis of the dihalogenated core.

Kinase Inhibitor and CNS Drug Discovery: Lipophilicity-Optimized Building Block

For central nervous system (CNS) drug discovery programs, the physicochemical profile of synthetic intermediates is critically important because the final drug candidate must balance passive blood–brain barrier permeation (requiring logP ~2–4) with aqueous solubility. (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester occupies an estimated logP window of ~3.2–3.5, placing it in the CNS-accessible range [1][2]. This is a significant improvement over the 3,5-dichloro analog (estimated logP ~2.5–2.8 for the methyl ester), which frequently requires additional lipophilicity-enhancing modifications, and is preferable to the 3,5-dibromo analog (estimated logP ~3.8–4.2), which risks reaching the upper limit of CNS drug-likeness. Additionally, the 3-bromo-5-chlorophenyl motif has been identified as a privileged fragment in kinase inhibitor patents, where halogen bonding interactions with the hinge region or hydrophobic back pocket of the kinase active site are exploited . Sourcing this intermediate pre-installs a pharmacophoric element that would otherwise require multi-step introduction.

Scale-Up and Process Chemistry: High-Purity Input for Palladium-Catalyzed Sequences

In process chemistry, where catalyst loadings are minimized for cost efficiency, the purity of starting materials directly determines reaction robustness. (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester is commercially available at a 98% minimum purity specification [1], meeting the recommended threshold for reliable Pd-catalyzed cross-coupling at catalyst loadings as low as 0.1–0.5 mol%. Impurities in lower-purity (95%) dihalo analogs can act as catalyst poisons—particularly thiols, disulfides, and residual palladium scavengers from upstream synthetic steps—leading to reaction stalling, increased catalyst consumption, or batch rejection. The documented 98% purity specification provides process chemists with a quantifiable starting-material quality metric that supports reproducibility during scale-up from milligram discovery quantities to kilogram pilot-plant campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.